tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate
Description
tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with a pyridine moiety. The tert-butyl carbamate group at the 9-position serves as a common protecting group for amines, enhancing stability during synthetic processes. This article compares its structural, synthetic, and physicochemical attributes with similar compounds, leveraging data from peer-reviewed publications, patents, and biochemical reports.
Properties
IUPAC Name |
tert-butyl 2-chloro-5,6,7,8-tetrahydropyrido[2,3-b]azepine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-9-5-4-6-10-7-8-11(15)16-12(10)17/h7-8H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVDPRIUKSVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2=C1N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439016 | |
| Record name | tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679392-25-7 | |
| Record name | 9H-Pyrido[2,3-b]azepine-9-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679392-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable azepine precursor, followed by chlorination and esterification to introduce the tert-butyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development: The compound serves as a scaffold for designing new pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.
- Neuropharmacology: Research indicates that derivatives of pyridoazepines exhibit potential neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
2. Organic Synthesis
- Intermediate in Synthesis: tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical transformations, including oxidation and substitution reactions.
- Building Block for Complex Structures: The compound can be utilized to synthesize other bioactive molecules through multi-step synthetic routes.
3. Biological Studies
- Investigating Biological Activity: Studies have shown that this compound interacts with specific molecular targets in biological systems, influencing enzyme activity and receptor interactions. This makes it valuable for exploring the mechanisms underlying various biological processes.
Case Studies
-
Neuroprotective Effects:
- A study demonstrated that derivatives of this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The mechanism involved the modulation of antioxidant enzyme activity.
-
Cardiovascular Applications:
- Research highlighted its potential in treating hypertension by acting on vascular smooth muscle cells, leading to vasodilation through calcium channel modulation.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Tetrahydro-γ-Carboline Family
describes 2-substituted tetrahydro-γ-carbolines (e.g., 8c–8e ), which share the tert-butyl carbamate group but differ in ring systems and substituents. Key distinctions include:
- Ring System : The target compound’s pyrido[2,3-b]azepine core features a seven-membered azepine ring, whereas analogs like 8e (tert-butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate) possess a six-membered indole ring fused with pyridine . The larger azepine ring may confer greater conformational flexibility and altered solubility.
- Substituent Effects: Chloro-substituted analogs (e.g., 8e) exhibit higher melting points (185–186°C) compared to bromo- (8d, 177–178°C) or methoxy-substituted (8c, 170–171°C) derivatives .
Spirocyclic Derivatives with Tert-Butyl Carbamate
highlights tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate, a spirocyclic compound with a tert-butyl carbamate group . While structurally distinct, the shared use of tert-butyl as a protecting group underscores its role in stabilizing intermediates during multi-step syntheses. However, the spiro architecture introduces steric complexity absent in the target compound, likely affecting both synthetic accessibility and pharmacophore interactions.
Bioactive Pyridoindole Derivatives
reports a pyrido[2,3-b]indole derivative (CHEMBL552211 ) with a sulfonamide substituent, exhibiting poor binding to the prostacyclin receptor (Ki ≈ 76,000 nM) . Although the target compound’s bioactivity remains uncharacterized, structural parallels suggest that:
- The pyrido[2,3-b]azepine system may offer improved binding kinetics compared to pyridoindoles due to reduced ring strain.
- The chloro substituent’s electron-withdrawing nature could modulate electronic density at the nitrogen center, altering interactions with biological targets.
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
Biological Activity
tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate (CAS No. 679392-25-7) is a heterocyclic compound featuring a pyridoazepine core structure. Its unique molecular configuration allows for various biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications.
- Molecular Formula : C14H19ClN2O2
- Molecular Weight : 282.77 g/mol
- Structure : The compound contains a pyridine ring fused to an azepine structure with a carboxylate ester group.
Synthesis
The synthesis of this compound typically involves:
- Cyclization of appropriate precursors.
- Chlorination to introduce the chlorine atom.
- Esterification to form the tert-butyl ester.
These steps often require controlled conditions to optimize yield and purity, utilizing techniques such as chromatography for purification .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurological pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors, modulating their activity and potentially influencing various physiological processes .
1. Neuroprotective Effects
Studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the inhibition of neuroinflammation and modulation of neurotransmitter systems .
2. Anticancer Potential
Research indicates that pyridoazepine derivatives can inhibit cyclin-dependent kinases (Cdks), which are critical in cell cycle regulation and cancer progression. The ability of this compound to inhibit tubulin polymerization also suggests potential anticancer activity .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
